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Compound of Interest

Compound Name:
2-hydroxy-5-

(trifluoromethoxy)benzoic Acid

Cat. No.: B137073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview of 2-hydroxy-5-
(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid. Due to the presence

of the trifluoromethoxy group, this compound exhibits increased lipophilicity and metabolic

stability, making it an attractive candidate for drug discovery and medicinal chemistry

applications. This document outlines its physicochemical properties, potential biological

activities based on related compounds, and detailed, adaptable experimental protocols for its

synthesis and evaluation as a potential inhibitor of key signaling pathways implicated in

inflammation and disease.

Physicochemical Properties
2-hydroxy-5-(trifluoromethoxy)benzoic acid is a white to light brown crystalline solid. Its key

properties are summarized in the table below for easy reference. The high LogP value

suggests excellent membrane permeability, a desirable characteristic for drug candidates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b137073?utm_src=pdf-interest
https://www.benchchem.com/product/b137073?utm_src=pdf-body
https://www.benchchem.com/product/b137073?utm_src=pdf-body
https://www.benchchem.com/product/b137073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 129644-57-1

Molecular Formula C₈H₅F₃O₄

Molecular Weight 222.12 g/mol

Melting Point 130-132 °C [1]

Boiling Point 292.8 ± 40.0 °C (Predicted) [2]

Density 1.539 ± 0.06 g/cm³ (Predicted) [2]

LogP 3.89 (Predicted) [3]

pKa 2.55 ± 0.10 (Predicted) [2]

Appearance Light brown to brown solid [1]

Storage
Sealed in dry, Room

Temperature
[1]

Potential Biological Applications & Signaling
Pathways
Based on the known activities of structurally similar salicylic acid derivatives, 2-hydroxy-5-
(trifluoromethoxy)benzoic acid is a promising candidate for investigation in several key

biological areas. The trifluoromethoxy group is expected to enhance its potency and

pharmacokinetic profile compared to its non-fluorinated counterparts.

Anti-inflammatory Activity via COX Inhibition
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily

through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl analog, 2-

hydroxy-5-(trifluoromethyl)benzoic acid, has demonstrated potent COX-2 inhibition. It is

hypothesized that 2-hydroxy-5-(trifluoromethoxy)benzoic acid will also act as a COX

inhibitor, blocking the conversion of arachidonic acid to prostaglandins, which are key

mediators of inflammation.
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Figure 1: Proposed inhibition of the COX pathway.

Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of

numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation. It

is plausible that 2-hydroxy-5-(trifluoromethoxy)benzoic acid will interfere with the NF-κB

signaling cascade, potentially by preventing the degradation of IκBα, thereby sequestering NF-

κB in the cytoplasm and preventing the transcription of inflammatory mediators.
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Figure 2: Proposed inhibition of the NF-κB signaling pathway.

SIRT5 Inhibition
Sirtuin 5 (SIRT5) is a NAD⁺-dependent deacetylase involved in metabolic regulation, and its

dysregulation has been linked to cancer and neurodegenerative diseases. Derivatives of 2-

hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[4][5] 2-hydroxy-5-
(trifluoromethoxy)benzoic acid represents a novel scaffold for the development of potent and

selective SIRT5 inhibitors.

Experimental Protocols
The following protocols are provided as a starting point for the synthesis and biological

evaluation of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. These are based on established

methods for similar compounds and may require optimization.
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Synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
This protocol is adapted from the synthesis of the structurally related compound, 2-hydroxy-5-

(trifluoromethyl)benzoic acid.[2]

3-(trifluoromethoxy)benzoic acid Pd(OAc)₂ Catalyzed
Hydroxylation 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Click to download full resolution via product page

Figure 3: Synthetic workflow for 2-hydroxy-5-(trifluoromethoxy)benzoic acid.

Materials:

3-(trifluoromethoxy)benzoic acid

Palladium(II) acetate (Pd(OAc)₂)

Benzoquinone

Potassium acetate (KOAc)

N,N-dimethylacetamide (DMAc)

Oxygen (O₂)

50 mL high-pressure reactor with magnetic stir bar

Procedure:

To a 50 mL high-pressure reactor, add Pd(OAc)₂ (e.g., 0.05 mmol), 3-

(trifluoromethoxy)benzoic acid (e.g., 0.5 mmol), benzoquinone (e.g., 0.5 mmol), and KOAc

(e.g., 1 mmol).

Add DMAc (e.g., 1.5 mL) to the reactor.
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Seal the reactor and fill with O₂ to 20 atm, then evacuate. Repeat this process twice, finally

filling the reactor with O₂ to 5 atm.

Stir the reaction mixture at 115 °C for 15 hours.

Cool the reactor to room temperature.

Purify the crude product using standard chromatographic techniques to obtain 2-hydroxy-5-
(trifluoromethoxy)benzoic acid.

In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the title

compound against COX-1 and COX-2.

Materials:

Human recombinant COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Hematin (cofactor)

L-epinephrine (cofactor)

Tris-HCl buffer (pH 8.0)

2-hydroxy-5-(trifluoromethoxy)benzoic acid dissolved in DMSO

LC-MS/MS system for prostaglandin E₂ (PGE₂) detection

Procedure:

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at

room temperature.
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Add various concentrations of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (or vehicle

control) to the enzyme solution and pre-incubate for 10 minutes at 37 °C.

Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.

Terminate the reaction by adding hydrochloric acid.

Extract the prostaglandins and quantify the amount of PGE₂ produced using a validated LC-

MS/MS method.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value.

In Vitro NF-κB Translocation Assay
This high-content screening assay measures the translocation of the NF-κB p65 subunit from

the cytoplasm to the nucleus upon stimulation.

Materials:

A suitable cell line (e.g., HeLa or THP-1)

TNF-α (or other appropriate stimulus)

2-hydroxy-5-(trifluoromethoxy)benzoic acid

Primary antibody against NF-κB p65

Alexa Fluor 488-conjugated secondary antibody

Hoechst 33342 (nuclear stain)

High-content imaging system

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of 2-hydroxy-5-(trifluoromethoxy)benzoic
acid for 1 hour.

Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.

Fix, permeabilize, and block the cells.

Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary

antibody.

Stain the nuclei with Hoechst 33342.

Acquire images using a high-content imaging system and analyze the nuclear translocation

of p65.

Quantify the inhibitory effect of the compound on NF-κB translocation.

In Vitro SIRT5 Inhibition Assay
This fluorogenic assay measures the desuccinylase activity of SIRT5.

Materials:

Recombinant human SIRT5 enzyme

Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)

NAD⁺

SIRT assay buffer

Developer solution

2-hydroxy-5-(trifluoromethoxy)benzoic acid

96-well black microplate

Fluorescence plate reader
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Procedure:

Prepare a reaction mixture containing SIRT assay buffer, NAD⁺, and the SIRT5 enzyme.

Add various concentrations of 2-hydroxy-5-(trifluoromethoxy)benzoic acid or a known

SIRT5 inhibitor (positive control).

Initiate the reaction by adding the fluorogenic SIRT5 substrate.

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

Stop the enzymatic reaction and add the developer solution, which generates a fluorescent

signal from the desuccinylated substrate.

Measure the fluorescence intensity using a plate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value.

Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is a template

for tabulating IC₅₀ values from the proposed biological assays.
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Compound Target Assay Type IC₅₀ (µM)

2-hydroxy-5-

(trifluoromethoxy)benz

oic acid

COX-1 In Vitro Enzyme Assay TBD

2-hydroxy-5-

(trifluoromethoxy)benz

oic acid

COX-2 In Vitro Enzyme Assay TBD

2-hydroxy-5-

(trifluoromethoxy)benz

oic acid

NF-κB
Cell-based

Translocation
TBD

2-hydroxy-5-

(trifluoromethoxy)benz

oic acid

SIRT5
Fluorogenic Enzyme

Assay
TBD

Reference Inhibitor 1 Target 1 Assay Type Known Value

Reference Inhibitor 2 Target 2 Assay Type Known Value

TBD: To be determined.

Conclusion
2-hydroxy-5-(trifluoromethoxy)benzoic acid is a promising scaffold for the development of

novel therapeutic agents, particularly in the areas of inflammation and metabolic diseases. The

provided protocols offer a robust framework for its synthesis and biological characterization.

Further studies are warranted to fully elucidate its mechanism of action and therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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